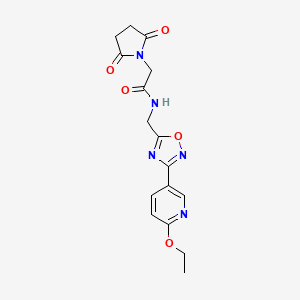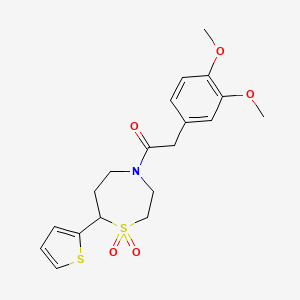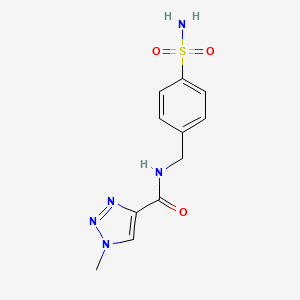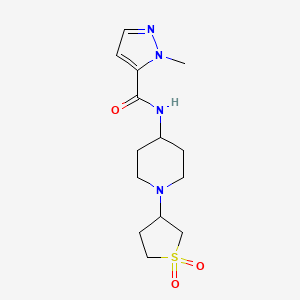
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide, also known as DIMBOA, is a chemical compound that has gained attention due to its potential for scientific research applications. This compound is a derivative of indole, a heterocyclic organic compound, and has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is still under investigation, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair, leading to DNA damage and apoptosis in cancer cells. It is also believed to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is well-tolerated by cells and does not have significant toxicity. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the growth and development of certain insect species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide in lab experiments is its potential as an anticancer agent and antimicrobial agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
For research on (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide include further investigation into its mechanism of action, as well as its potential as an insecticide and therapeutic agent for cancer and microbial infections. Additionally, research could be conducted on the synthesis of novel derivatives of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide with enhanced properties for scientific research and potential therapeutic applications.
In conclusion, (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is a promising compound for scientific research with potential applications in cancer therapy, antimicrobial agents, and insecticides. Its synthesis methods have been well-established, and its mechanism of action is still under investigation. Further research is needed to fully understand its potential and limitations and to develop novel derivatives with enhanced properties.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been achieved through various methods, including the condensation of 2,3-dimethyl-1,3-butadiene with 4,5,6,7-tetrahydroindazole in the presence of dimethylamine. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with N-(4,5,6,7-tetrahydroindazol-6-ylmethyl)formamide, followed by reduction with sodium borohydride. These methods have been successful in producing (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide with high yield and purity.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been studied for its potential as an anticancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Additionally, (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been studied for its potential as an insecticide, inhibiting the growth and development of certain insect species.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-18(2)7-3-4-14(19)15-9-11-5-6-12-10-16-17-13(12)8-11/h3-4,10-11H,5-9H2,1-2H3,(H,15,19)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDFTNFBVPUBNV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCC2=C(C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCC2=C(C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)


![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)

![4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine](/img/structure/B2889571.png)



![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)

